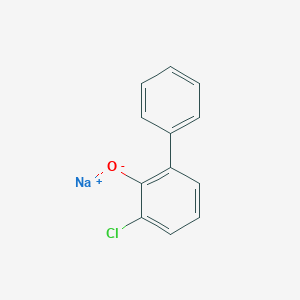
6-Chloro-2-phenylphenol sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-phenylphenol sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C12H8ClNaO and its molecular weight is 226.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Biocidal Properties
6-Chloro-2-phenylphenol sodium salt is primarily recognized for its efficacy as a biocide. It is widely used in agriculture as a fungicide to protect crops from fungal infections. The compound has been shown to be effective against various pathogens affecting fruits and vegetables, particularly in post-harvest treatments.
| Application | Details |
|---|---|
| Fungicide | Used on citrus fruits and pears to control microbial and fungal infections. |
| Surface Disinfectant | Applied in agricultural settings for sanitizing equipment and surfaces. |
Studies indicate that the compound can be used effectively in mushroom houses and livestock farms, contributing to better crop yield and quality by minimizing spoilage due to fungal pathogens .
Industrial Applications
Preservatives and Antimicrobials
In industrial settings, this compound serves as a preservative in various products such as paints, adhesives, and textiles. Its antimicrobial properties make it suitable for use in cleaning products, ensuring that surfaces remain free from harmful microorganisms.
| Industrial Use | Description |
|---|---|
| Material Preservative | Used in paints, adhesives, and textiles to prevent microbial growth. |
| Cleaning Products | Incorporated into household and institutional cleaners for surface sanitation. |
The compound is also effective in deodorization applications within commercial and institutional premises .
Pharmaceutical Applications
Antiseptic Uses
this compound exhibits antiseptic properties, making it useful in medical settings for disinfecting surfaces and equipment. Its application extends to personal care products where microbial contamination must be controlled.
| Pharmaceutical Application | Details |
|---|---|
| Antiseptic Agent | Used for disinfecting medical premises and equipment. |
| Dermatological Products | Incorporated into formulations aimed at reducing skin infections. |
Clinical studies have shown that solutions containing this compound do not cause significant irritation or sensitization when tested on human subjects .
Environmental Impact and Safety Assessments
Research has also focused on the environmental impact of this compound, particularly regarding its degradation and potential toxicity to non-target organisms. Evaluations have indicated that while the compound is effective as a biocide, its use must be managed carefully to mitigate ecological risks.
Case Studies
-
Post-Harvest Treatment of Citrus Fruits
A study demonstrated that applying this compound significantly reduced fungal spoilage during storage of citrus fruits compared to untreated controls. This application supports the compound's role in enhancing food safety and extending shelf life . -
Surface Disinfection in Healthcare Settings
In clinical settings, the use of cleaning agents containing this sodium salt has been linked to lower infection rates due to effective microbial control on surfaces frequently contacted by patients .
Propiedades
Número CAS |
10605-11-5 |
|---|---|
Fórmula molecular |
C12H8ClNaO |
Peso molecular |
226.63 g/mol |
Nombre IUPAC |
sodium;2-chloro-6-phenylphenolate |
InChI |
InChI=1S/C12H9ClO.Na/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;/h1-8,14H;/q;+1/p-1 |
Clave InChI |
ILIQNZKNKDDYBT-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+] |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)[O-].[Na+] |
Key on ui other cas no. |
10605-11-5 |
Sinónimos |
3-chloro-2-biphenylol, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















